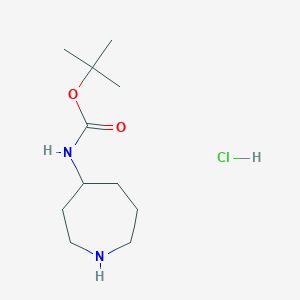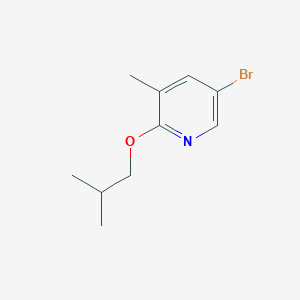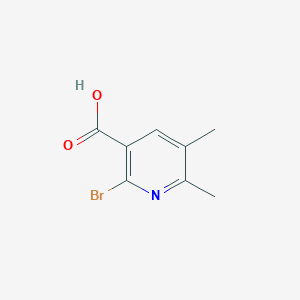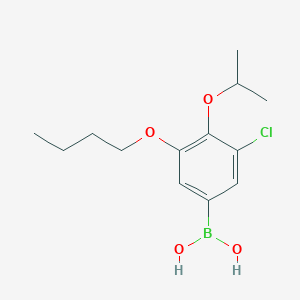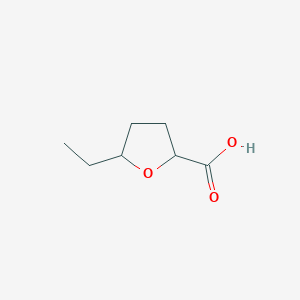
5-Ethyloxolane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyloxolane-2-carboxylic acid is an organic compound characterized by the presence of an oxolane ring substituted with an ethyl group and a carboxylic acid functional group
Análisis Bioquímico
Biochemical Properties
5-Ethyloxolane-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in the metabolism of oxolane derivatives, such as oxolane carboxylase. This interaction can lead to the formation of intermediate compounds that participate in further biochemical pathways . Additionally, this compound can bind to specific proteins, altering their conformation and activity, which can have downstream effects on cellular processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in cell proliferation and differentiation . Furthermore, this compound can affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux and energy production within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating their catalytic activity . Additionally, this compound can interact with transcription factors, leading to changes in gene expression. These molecular interactions are crucial for understanding the compound’s overall impact on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For example, in in vitro studies, this compound has been observed to degrade over time, leading to a decrease in its biological activity . In in vivo studies, the compound’s stability can affect its distribution and accumulation within tissues, thereby influencing its overall efficacy and safety.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity and improving cellular function . At high doses, it can lead to toxic or adverse effects, such as cellular damage and organ toxicity. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into intermediate compounds. For instance, it can be metabolized by oxolane carboxylase into oxolane derivatives, which participate in further biochemical reactions . These metabolic pathways are essential for understanding the compound’s role in cellular metabolism and its potential impact on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s uptake and localization within different cellular compartments . For example, certain transporters may actively transport this compound across cell membranes, while binding proteins may sequester it within specific organelles. These processes are crucial for understanding the compound’s bioavailability and overall efficacy.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial metabolism and energy production. Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5-Ethyloxolane-2-carboxylic acid can be synthesized through several methods. One common approach involves the oxidation of 5-ethyloxolane using strong oxidizing agents such as potassium permanganate or chromium trioxide. Another method includes the hydrolysis of 5-ethyloxolane-2-carbonitrile under acidic or basic conditions to yield the desired carboxylic acid .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum may be employed to facilitate the oxidation reactions, while continuous flow reactors can be used to optimize reaction conditions and scale up production .
Análisis De Reacciones Químicas
Types of Reactions
5-Ethyloxolane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form oxolane-2,5-dicarboxylic acid.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol, 5-ethyloxolane-2-methanol.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Thionyl chloride, phosphorus trichloride.
Major Products Formed
Oxidation: Oxolane-2,5-dicarboxylic acid.
Reduction: 5-Ethyloxolane-2-methanol.
Substitution: 5-Ethyloxolane-2-carbonyl chloride.
Aplicaciones Científicas De Investigación
5-Ethyloxolane-2-carboxylic acid finds applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential role in metabolic pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 5-ethyloxolane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate enzymatic activity and affect various biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
5-Methyloxolane-2-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.
5-Propylxolane-2-carboxylic acid: Similar structure but with a propyl group instead of an ethyl group.
Oxolane-2-carboxylic acid: Lacks the ethyl substitution, providing a simpler structure.
Uniqueness
5-Ethyloxolane-2-carboxylic acid is unique due to the presence of the ethyl group, which can influence its chemical properties and reactivity. This substitution can affect the compound’s solubility, boiling point, and interaction with other molecules, making it distinct from its analogs .
Propiedades
IUPAC Name |
5-ethyloxolane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-2-5-3-4-6(10-5)7(8)9/h5-6H,2-4H2,1H3,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHJRROXJGRADI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(O1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Benzyl N-[2-(4-fluorophenyl)propan-2-YL]carbamate](/img/structure/B1378028.png)
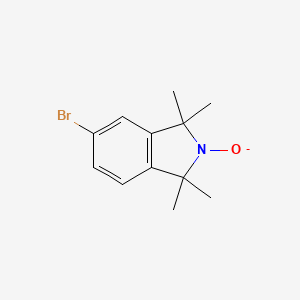
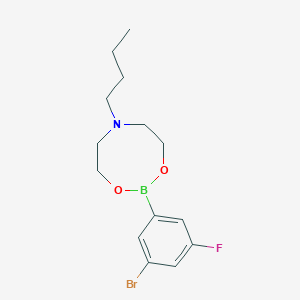
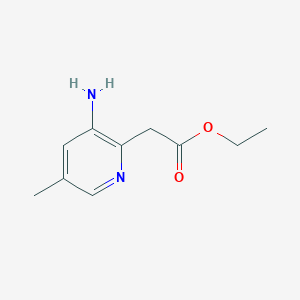
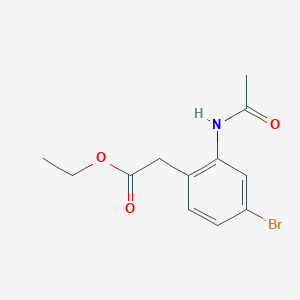
![7-Bromo-4-methyl-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B1378041.png)
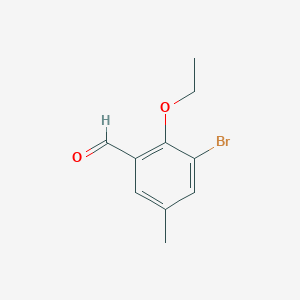
![[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine hydrochloride](/img/structure/B1378043.png)
